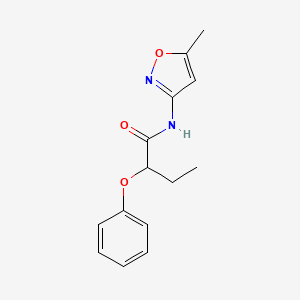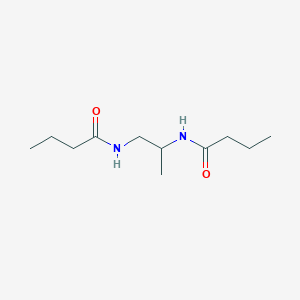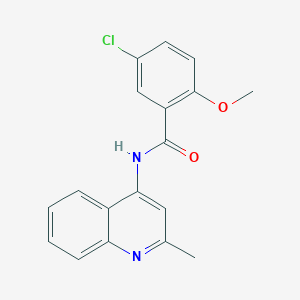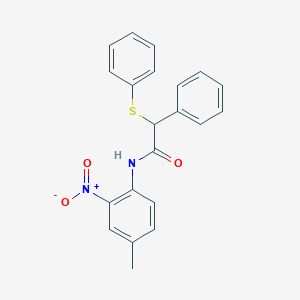![molecular formula C14H15N3O2 B4034003 N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B4034003.png)
N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide
Overview
Description
N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide is a compound belonging to the pyrazine derivatives family. Pyrazine derivatives are known for their versatility in pharmacological activities, making them important scaffolds in pharmaceuticals, perfumeries, and food industries . The unique nitrogen atom in the pyrazine ring contributes to its significance as a pharmacophore .
Preparation Methods
The synthesis of N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide involves several steps. One common method includes the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyrazine-2-carboxamide in the presence of a base such as triethylamine to yield the desired compound . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
Pyrazinamide: Known for its anti-tuberculosis activity.
Glipizide: An anti-diabetic agent.
Amiloride: A diuretic.
Bortezomib: An anti-cancer drug.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10(11-4-3-5-12(8-11)19-2)17-14(18)13-9-15-6-7-16-13/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQGTQVQBJFJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(3-chlorobenzyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B4033923.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B4033931.png)


![3-[(2-Bromo-4-methylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4033954.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-fluoropyridin-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4033961.png)





![6-{[3,5-bis(methoxycarbonyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4034006.png)
![4-[(cyclopropylmethyl)amino]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B4034011.png)
![[2-(4-ETHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4034024.png)
